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Compound of Interest

Compound Name: Luteoxanthin

Cat. No.: B15193810 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of luteoxanthin, a naturally occurring

xanthophyll. It details its natural sources, distribution in various plant species, and biosynthetic

origins. Furthermore, this document outlines methodologies for its extraction, isolation, and

quantification, and presents available quantitative data in a structured format for ease of

comparison.

Introduction to Luteoxanthin
Luteoxanthin is a carotenoid belonging to the xanthophyll subclass, characterized by the

presence of oxygen in its molecular structure. It is a furanoid oxide derivative of lutein,

specifically a 5,8-epoxy-lutein. Its chemical formula is C40H56O4. Luteoxanthin, along with

other carotenoids, is found in various natural sources, contributing to the yellow and orange

pigmentation of many plants. These compounds are of significant interest to researchers due to

their potential antioxidant properties and other biological activities.

Natural Sources and Distribution
Luteoxanthin is primarily found in higher plants, often alongside its precursor, violaxanthin. Its

distribution is notable in certain families of edible and ornamental flowers, as well as in various

fruits.

2.1. Edible and Ornamental Flowers:
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Edible flowers are a significant source of various carotenoids, including luteoxanthin.

Marigold (Calendula officinalis): The petals of the marigold flower are a rich source of

xanthophylls. Studies have identified luteoxanthin as one of the carotenoids present in

different cultivars of Calendula officinalis. The concentration of luteoxanthin can vary

depending on the specific cultivar and the color of the flower.

Chrysanthemum (Chrysanthemum morifolium): Petals of chrysanthemum flowers have been

reported to contain a unique profile of carotenoids, which includes isomers of violaxanthin

and luteoxanthin.

2.2. Fruits:

Citrus fruits are another important natural source of luteoxanthin.

Oranges (Citrus sinensis) and Mandarins (Citrus reticulata): Luteoxanthin is found in the

pulp and peel of various orange and mandarin varieties. Its presence is often attributed to

the acid-catalyzed rearrangement of violaxanthin during fruit ripening and processing.

2.3. Other Plant Sources:

While less documented, luteoxanthin may be present in other plant tissues where violaxanthin

is abundant, particularly in tissues exposed to acidic environments or stress conditions that

might promote its formation.

Quantitative Data on Luteoxanthin Distribution
The following table summarizes the available quantitative data for luteoxanthin in various

natural sources. It is important to note that the concentration of carotenoids can be influenced

by factors such as plant variety, maturity, growing conditions, and post-harvest handling.
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Natural Source Plant Part
Variety/Cultiva
r

Luteoxanthin
Concentration
(µg/g fresh
weight)

Reference

Orange Pulp
'Nadorcott'

Mandarin
Traces [1]

Orange Pulp Valencia late Traces [1]

Orange Pulp 'Ruby' Valencia Traces [1]

Orange Pulp 'Pinalate' Traces [1]

Marigold Petals
Orange-flowered

cultivars

Present

(quantitative data

not specified)

Marigold Petals
Yellow-flowered

cultivars

Present

(quantitative data

not specified)

Note: "Traces" indicates amounts lower than 0.05 µg/g FW.

Biosynthesis of Luteoxanthin
The formation of luteoxanthin is not considered a primary enzymatic step in the main

carotenoid biosynthetic pathway. Instead, it is generally understood to be a secondary product

formed from the rearrangement of a 5,6-epoxide carotenoid, violaxanthin.

4.1. The Xanthophyll Cycle and Violaxanthin Formation:

The biosynthesis of xanthophylls, including violaxanthin, occurs within the plastids of plant

cells. The pathway begins with the synthesis of geranylgeranyl pyrophosphate (GGPP), which

is then converted to phytoene. A series of desaturation and cyclization reactions lead to the

formation of α-carotene and β-carotene. Hydroxylation of these carotenes produces lutein and

zeaxanthin, respectively. Zeaxanthin can be further epoxidized to form violaxanthin, a key

component of the xanthophyll cycle which is involved in photoprotection.
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4.2. Conversion of Violaxanthin to Luteoxanthin:

Luteoxanthin is a 5,8-epoxide, while violaxanthin is a 5,6-epoxide. The conversion from the

5,6-epoxy form to the 5,8-furanoid form is typically an acid-catalyzed process. This

rearrangement can occur in the acidic environment of the plant cell vacuole or during extraction

and analysis if acidic conditions are not carefully controlled. It is less likely to be a direct,

enzyme-catalyzed reaction in the primary metabolic pathway.

Conversion of Violaxanthin to Luteoxanthin

Violaxanthin (5,6-epoxide)

Luteoxanthin (5,8-epoxide)

Rearrangement

Acidic Conditions (e.g., in vacuole, during extraction)

Click to download full resolution via product page

Caption: Acid-catalyzed rearrangement of violaxanthin to luteoxanthin.

Experimental Protocols
The following sections provide detailed methodologies for the extraction, purification, and

analysis of luteoxanthin from plant materials. These protocols are based on established

methods for carotenoid analysis and can be adapted for specific research needs.

5.1. Extraction of Carotenoids from Plant Tissue:
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This protocol describes a general method for extracting carotenoids, including luteoxanthin,

from fresh plant material. All procedures should be carried out under subdued light to prevent

isomerization and degradation of carotenoids.

Materials:

Fresh plant material (e.g., citrus peel, flower petals)

Liquid nitrogen

Mortar and pestle

Acetone (HPLC grade)

Petroleum ether or hexane (HPLC grade)

Saturated sodium chloride solution

Anhydrous sodium sulfate

Rotary evaporator

Amber glass vials

Procedure:

Weigh a known amount of fresh plant material (e.g., 5-10 g).

Freeze the sample with liquid nitrogen and grind it to a fine powder using a pre-chilled mortar

and pestle.

Transfer the powdered sample to a flask and add acetone (e.g., 50 mL).

Homogenize the mixture using a high-speed homogenizer for 1-2 minutes.

Filter the mixture through a Büchner funnel with filter paper.

Repeat the extraction of the residue with acetone until the residue is colorless.
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Combine the acetone extracts in a separatory funnel.

Add an equal volume of petroleum ether or hexane and mix gently.

Add saturated sodium chloride solution to facilitate phase separation.

Discard the lower aqueous phase.

Wash the upper organic phase with distilled water two to three times to remove residual

acetone.

Dry the organic phase by passing it through a column containing anhydrous sodium sulfate.

Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

Redissolve the carotenoid extract in a known volume of a suitable solvent (e.g., acetone or a

mixture of methanol and methyl tert-butyl ether) for further analysis.

Store the extract at -20°C or lower in an amber glass vial under a nitrogen atmosphere.

5.2. Saponification (Optional):

For samples containing esterified carotenoids, a saponification step may be necessary to

hydrolyze the esters and quantify the free xanthophylls.

Materials:

Carotenoid extract

10% (w/v) methanolic potassium hydroxide (KOH)

Diethyl ether

Saturated sodium chloride solution

Procedure:

Redissolve the dried carotenoid extract in a minimal volume of diethyl ether.
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Add an equal volume of 10% methanolic KOH.

Flush the container with nitrogen, seal, and leave it in the dark at room temperature for 2-4

hours or overnight.

Transfer the mixture to a separatory funnel and add distilled water.

Extract the carotenoids with diethyl ether.

Wash the ether phase with saturated sodium chloride solution until it is free of alkali (check

with pH paper).

Dry the saponified extract over anhydrous sodium sulfate.

Evaporate the solvent and redissolve the residue as described in the extraction protocol.

5.3. High-Performance Liquid Chromatography (HPLC) Analysis:

HPLC with a photodiode array (PDA) detector is the most common method for the separation

and quantification of carotenoids. A C30 column is often preferred for its ability to separate

geometric isomers.

Instrumentation:

HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase (example gradient):

Solvent A: Methanol/Methyl tert-butyl ether/Water (81:15:4, v/v/v)

Solvent B: Methanol/Methyl tert-butyl ether/Water (6:92:2, v/v/v)

Gradient Program (example):
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Time (min) %A %B

0 95 5

15 50 50

30 5 95

35 5 95

40 95 5

45 95 5

HPLC Conditions:

Flow rate: 1.0 mL/min

Column temperature: 25-30°C

Injection volume: 10-20 µL

Detection: PDA detector scanning from 250-600 nm, with specific monitoring at the

maximum absorption wavelengths for luteoxanthin (around 400, 422, and 448 nm).

Quantification:

Quantification is typically performed by external standard calibration. A standard curve is

generated using a purified luteoxanthin standard of known concentration. The peak area of

luteoxanthin in the sample chromatogram is then used to calculate its concentration based on

the standard curve.
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General Experimental Workflow for Luteoxanthin Analysis

Sample Preparation

Extraction

Purification (Optional)

Analysis

Plant Material (e.g., Citrus Peel, Flower Petals)

Grinding in Liquid Nitrogen

Solvent Extraction (Acetone)

Partitioning into Petroleum Ether/Hexane

Drying and Concentration

Saponification (to remove esters)

HPLC-PDA Analysis (C30 Column)

If saponified

Identification and Quantification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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